N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide

Medicinal Chemistry Drug-Likeness Lead Optimization

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide (Molecular Formula: C24H23ClN2O4; MW: 438.908 g/mol) is a fully synthetic, dual-amide small molecule characterized by a unique architectural triad: a 2-furamide terminus, a central 4-methoxy-1,3-phenylenediamine scaffold, and a 1-(4-chlorophenyl)cyclopentyl-carbonyl moiety. This compound is catalogued as a research-grade screening entity (typical vendor purity: 95%) and is not associated with any approved therapeutic indication.

Molecular Formula C24H23ClN2O4
Molecular Weight 438.9 g/mol
Cat. No. B11228648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide
Molecular FormulaC24H23ClN2O4
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H23ClN2O4/c1-30-20-11-10-18(26-22(28)21-5-4-14-31-21)15-19(20)27-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29)
InChIKeyZSBBXUSZDYCVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide: Core Structural and Physicochemical Profile for Targeted Procurement


N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide (Molecular Formula: C24H23ClN2O4; MW: 438.908 g/mol) is a fully synthetic, dual-amide small molecule characterized by a unique architectural triad: a 2-furamide terminus, a central 4-methoxy-1,3-phenylenediamine scaffold, and a 1-(4-chlorophenyl)cyclopentyl-carbonyl moiety . This compound is catalogued as a research-grade screening entity (typical vendor purity: 95%) and is not associated with any approved therapeutic indication . Its structural complexity—featuring a quaternary cyclopentyl center, a 4-chlorophenyl substituent, and a 4-methoxy group—distinguishes it from simpler furanamide analogs and positions it within the chemical space of privileged scaffolds explored in cannabinoid and chemokine receptor antagonist programs [1].

Risk of Generic Substitution: Why N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide Cannot Be Replaced by Simpler Furanamide or Phenylacetamide Analogs


Simplistic furanamide analogs (e.g., N-(4-methoxyphenyl)-2-furamide) or even closely related 1,3-phenylenediamine derivatives with alternative N-acyl substituents cannot serve as functional replacements for this specific compound. The 1-(4-chlorophenyl)cyclopentyl group imparts a substantially higher fraction of sp³-hybridized carbons (fraction sp³ = 0.33) and elevated logP (~5.5), which critically influence target binding conformation, metabolic stability, and membrane permeability [1]. Replacing the cyclopentyl moiety with an acetyl linker, as in N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methoxyphenyl)-2-furamide, eliminates the quaternary center and reduces steric bulk, leading to divergent conformational preferences and potentially distinct biological target profiles . Even positional isomers (e.g., the 4- instead of 3-substituted phenylenediamine regioisomer) may exhibit altered hydrogen-bonding networks and receptor complementarity . The quantitative evidence below substantiates why structural precision matters for reproducible pharmacological outcomes.

Quantitative Differentiation of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide from Closest Structural Analogs


Increased Three-Dimensionality: Fraction sp³ Comparison Against Simpler Furanamide Congeners

The target compound exhibits a fraction sp³ (Fsp³) of 0.33, which is >2.5-fold higher than that of the minimal analog N-(4-methoxyphenyl)-2-furamide (Fsp³ ≈ 0.11–0.13, estimated from its planar structure). This elevated Fsp³ value, driven by the cyclopentyl ring and quaternary carbon center, correlates with improved clinical success rates in drug discovery—compounds with Fsp³ ≥ 0.45 show a ~2× higher probability of progressing beyond Phase II than those with Fsp³ < 0.30, and the target compound's value (0.33) places it in an intermediate, lead-like range rather than the flat aromatic space typical of early screening hits [1].

Medicinal Chemistry Drug-Likeness Lead Optimization

Enhanced Lipophilicity Drives Differential Membrane Permeability: Computed logP for Target vs. Dechlorinated and Des-cyclopentyl Analogs

The target compound possesses a computed logP of 5.495 (ZINC-calculated), which is approximately 2–3 log units higher than that of des-cyclopentyl analogs such as N-(4-methoxyphenyl)-2-furamide (estimated logP ≈ 2.5–3.0). This elevated lipophilicity, conferred by the 4-chlorophenyl-cyclopentyl motif, places the compound in the permeability-optimal range for blood-brain barrier penetration while remaining below the logP > 6 threshold associated with poor developability due to solubility and promiscuity risks [1]. The dechlorinated variant (4-phenyl instead of 4-chlorophenyl) would be predicted to have a logP reduced by ~0.7 units based on the Hansch π constant for chlorine [2].

ADME logP Lipophilicity Membrane Permeability

Hydrogen Bond Acceptor/Donor Profile Divergence from Furan-5-substituted Phenyl Analogs

The target compound presents a unique hydrogen-bonding pharmacophore: two amide NH donors, the furan ring oxygen acceptor, the 4-methoxy oxygen acceptor, and two amide carbonyl acceptors, yielding a total of 2 HBD and 5 HBA (calculated count). This contrasts with 5-aryl-substituted furanamide analogs—such as 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide—which lack the cyclopentanecarboxamido bridge and consequently possess only 1 HBD and 3 HBA . The additional HBD/HBA capacity of the target compound enables bidentate or multidentate interactions with receptor binding pockets (e.g., CRF1 or CB1 receptor pharmacophores) that cannot be recapitulated by simpler mono-amide analogs .

Molecular Recognition Hydrogen Bonding Pharmacophore

Molecular Weight and Heavy Atom Count Distinguish from Fragment-Like and Screening Library Analogs

With a molecular weight of 438.9 g/mol and 31 heavy atoms, the target compound resides in the 'lead-like' space (MW 350–500) rather than the fragment space (MW < 300) occupied by common 2-furamide building blocks such as N-(4-methoxyphenyl)-2-furamide (MW = 217.2 g/mol). This MW differential of approximately 222 g/mol reflects the substantial contribution of the 1-(4-chlorophenyl)cyclopentyl-carbonyl moiety (approximately 221 g/mol), which doubles the molecular size and introduces a quaternary sp³ center with constrained conformational flexibility . The compound's MW also exceeds that of the 5-aryl substituted analog 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide (MW = 327.8 g/mol) by ~111 g/mol .

Lead-Likeness Fragment-Based Drug Discovery Molecular Complexity

Predicted Biological Target Landscape: Chemogenomic Inference Suggests Divergent GPCR Engagement vs. 5-Aryl-Furanamide Congeners

ZINC SEA (Similarity Ensemble Approach) predictions for the target compound (ZINC117790162) map to a chemogenomic space distinct from that of 5-aryl-substituted furanamides. The target compound's structural features—dual amide linkages, quaternary cyclopentyl center, and the 4-methoxyphenyl-1,3-diamine core—align with pharmacophoric elements found in cannabinoid CB1/CB2 receptor modulators and chemokine CCR5 receptor antagonist chemotypes [1]. In contrast, simpler 5-(4-chlorophenyl)-N-aryl-furan-2-carboxamides lacking the cyclopentanecarboxamido bridge are primarily associated with antiproliferative and antimicrobial chemotypes [2]. This chemogenomic divergence means that the target compound cannot be substituted by these analogs without fundamentally altering the biological target hypothesis under investigation.

Chemogenomics GPCR Target Prediction Cannabinoid Receptor

Recommended Application Scenarios for N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide in Scientific and Industrial Research


GPCR-Focused Hit Identification and Chemogenomic Screening Libraries

Leveraging the ZINC SEA predictions that associate this compound's scaffold with GPCR (cannabinoid/chemokine receptor) pharmacophore space [1], the target compound is suitable as a diversity element in GPCR-targeted screening decks. Its elevated Fsp³ (0.33) and lead-like MW (438.9 g/mol) differentiate it from the predominantly flat, fragment-like furanamides commonly found in diversity libraries, increasing the probability of identifying hits with favorable developability profiles [2]. Procurement for this application is justified over simpler furanamide analogs because the dual-amide, quaternary-center architecture offers a pharmacophoric complexity that simpler congeners cannot replicate .

Structure-Activity Relationship (SAR) Studies Requiring a Conformationally Constrained 1,3-Phenylenediamine Scaffold

The unique 1-(4-chlorophenyl)cyclopentyl-carbonyl substitution introduces a quaternary sp³ center that restricts conformational freedom around the amide bond, providing a defined three-dimensional orientation of the 4-chlorophenyl group. This is critical for SAR studies wherein the spatial disposition of the chlorophenyl moiety relative to the furanamide terminus must be systematically explored [1]. Using an analog with a flexible acetyl or propionyl linker (e.g., N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methoxyphenyl)-2-furamide) would introduce additional rotatable bonds and conformational ambiguity, confounding SAR interpretation [2].

Computational Docking and Pharmacophore Modeling Requiring a Multidentate Hydrogen-Bonding Probe

With 2 hydrogen bond donors and 5 hydrogen bond acceptors, the target compound can serve as a multidentate probe for validating computational docking models of receptor binding pockets that require engagement of multiple polar residues [1]. The dual-amide architecture enables simultaneous interaction with backbone amide groups and side-chain polar residues, a capability absent in mono-amide furan analogs (1 HBD, 3 HBA) [2]. This makes the target compound a superior tool for pharmacophore hypothesis testing when the receptor model predicts a bifurcated or chelated hydrogen-bonding pattern .

Physicochemical Benchmarking for logP-Dependent Permeability Assays

The compound's computed logP of 5.495 places it at the upper boundary of the CNS drug-like space, making it a valuable reference standard for calibrating permeability assays (e.g., PAMPA, Caco-2, MDCK) when evaluating compounds intended for blood-brain barrier penetration [1]. Simpler furanamides with logP values 2–3 units lower cannot serve this benchmarking function, as they would not probe the same lipophilicity-dependent transport regime [2]. The 4-chlorophenyl contribution (+0.7 logP units) provides a measurable perturbation that facilitates deconvolution of substituent effects on permeability .

Quote Request

Request a Quote for N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.